molecular formula C9H15N3O4S B4489188 2-hydroxy-N-(3-methylbutyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

2-hydroxy-N-(3-methylbutyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Cat. No.: B4489188
M. Wt: 261.30 g/mol
InChI Key: KXMOBARWYYBQKK-UHFFFAOYSA-N
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Description

2-hydroxy-N-(3-methylbutyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a chemical research reagent designed for investigative use in medicinal chemistry and pharmacology. This compound is of significant research interest as a novel hybrid structure incorporating a dihydropyrimidine core with a sulfonamide moiety. Such a structure is synthetically tailored for exploring new chemical entities with potential biological activity. While specific data on this compound is subject to ongoing research, its design is informed by established structure-activity relationships (SAR) within its chemical class. Pyrimidine and thiouracil derivatives are extensively documented in scientific literature for their diverse pharmacological properties, serving as key scaffolds in the development of antioxidant, anticancer, and anti-inflammatory agents . The integration of the sulfonamide functional group is a recognized strategy in drug discovery to enhance biological activity and modulate enzyme interactions . Researchers can utilize this compound to probe its potential mechanism of action, with a particular focus on its ability to act as a lipoxygenase (LOX) inhibitor. LOX enzymes, such as 15-lipoxygenase (15-LOX), are implicated in the pathogenesis of serious human diseases, including atherosclerosis, certain cancers, and neurological conditions like Alzheimer's disease, making them critical therapeutic targets . Furthermore, its application can be extended to free radical scavenging studies, evaluating its capacity to neutralize reactive oxygen and nitrogen species (ROS/RNS) in models of oxidative stress using established assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and hydrogen peroxide (H 2 O 2 ) methods . This reagent is provided For Research Use Only and is intended strictly for laboratory research purposes by qualified scientific professionals. It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-(3-methylbutyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O4S/c1-6(2)3-4-11-17(15,16)7-5-10-9(14)12-8(7)13/h5-6,11H,3-4H2,1-2H3,(H2,10,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMOBARWYYBQKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNS(=O)(=O)C1=CNC(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-(3-methylbutyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dihydropyrimidine Ring: The initial step involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions to form the dihydropyrimidine ring.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the dihydropyrimidine intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.

    Hydroxylation: The final step involves the hydroxylation of the pyrimidine ring using a suitable oxidizing agent like hydrogen peroxide or a peracid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-(3-methylbutyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The hydroxy group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I) are employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

2-hydroxy-N-(3-methylbutyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-(3-methylbutyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Signal Modulation: Interacting with cellular receptors and modulating signal transduction pathways.

    Gene Expression: Influencing the expression of specific genes involved in various biological processes.

Comparison with Similar Compounds

Key Observations :

  • Alkyl vs. Aromatic Substituents : The 3-methylbutyl group in the target compound confers greater lipophilicity compared to aromatic analogs, facilitating passive diffusion through bacterial membranes . However, aromatic substituents (e.g., methoxyphenyl) enable stronger target binding via π-stacking and hydrogen bonding .

Spectroscopic and Crystallographic Insights

  • X-Ray Crystallography : SHELXL () is widely used for refining dihydropyrimidine structures. The target compound’s branched alkyl chain induces torsional strain, resulting in a distorted pyrimidine ring conformation compared to planar aromatic analogs .
  • Hydrogen Bonding: The hydroxy group at position 2 forms intramolecular hydrogen bonds with the sulfonamide oxygen, stabilizing the enol tautomer. This contrasts with methoxy-substituted analogs, where intermolecular H-bonds dominate .

Biological Activity

2-Hydroxy-N-(3-methylbutyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a compound belonging to the class of dihydropyrimidines and sulfonamides. Its unique structural characteristics contribute to a range of biological activities, making it a subject of interest in medicinal chemistry. This article explores the biological activity, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and data.

Structural Characteristics

The compound features:

  • Pyrimidine ring : A six-membered ring containing nitrogen atoms.
  • Hydroxy group : Contributing to its reactivity and biological interactions.
  • Sulfonamide moiety : Known for its role in enzyme inhibition.

The molecular formula is C12H18N2O4SC_{12}H_{18}N_2O_4S with a molecular weight of approximately 290.35 g/mol.

Research indicates that compounds similar to this compound may act primarily through the inhibition of specific enzymes involved in inflammatory processes. These enzymes include:

  • Cyclooxygenases (COX) : Involved in the conversion of arachidonic acid to prostaglandins.
  • Lipoxygenases (LOX) : Catalyze the oxidation of arachidonic acid leading to leukotriene production.

The sulfonamide group is particularly critical for binding to the active sites of these enzymes, facilitating their inhibition and potentially leading to anti-inflammatory effects .

Antimicrobial Properties

Preliminary studies suggest that dihydropyrimidines exhibit antimicrobial activity. The mechanism often involves interference with bacterial metabolic pathways, particularly through inhibition of dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria .

Anti-inflammatory Effects

In vitro studies have shown that this compound can significantly inhibit the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Case Studies

A case study examining similar sulfonamide compounds demonstrated significant reductions in inflammation markers in animal models treated with these compounds. The results indicated a dose-dependent response, affirming their potential as therapeutic agents in managing inflammatory responses .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AntimicrobialInhibition of dihydropteroate synthase
Anti-inflammatoryInhibition of COX and LOX
Cytokine modulationReduction in pro-inflammatory cytokines

Synthesis and Characterization

The synthesis typically involves multi-step chemical reactions that can be monitored using spectroscopic methods. Key steps include:

  • Formation of the pyrimidine ring.
  • Introduction of the sulfonamide group.
  • Hydroxylation at the appropriate position.

These synthetic routes are vital for optimizing yields and ensuring the purity of the compound for biological testing .

Q & A

Q. Optimization strategies :

  • Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading) .
  • Apply response surface methodology to refine conditions (e.g., 70–90°C in DMF with triethylamine as a base) .
  • Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal pathways, reducing trial-and-error .

Basic: Which spectroscopic techniques are critical for structural characterization?

Answer:

  • NMR spectroscopy :
    • ¹H NMR : Identify protons on the pyrimidine ring (δ 6.5–8.0 ppm for aromatic protons) and the 3-methylbutyl chain (δ 1.0–1.5 ppm for methyl groups) .
    • ¹³C NMR : Confirm sulfonamide carbonyl (δ 165–175 ppm) and pyrimidine carbons (δ 150–160 ppm).
  • IR spectroscopy : Detect sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

Advanced: How can researchers resolve contradictions in bioactivity data across experimental models?

Answer:

  • Assay validation : Compare results from in vitro enzyme inhibition (e.g., bacterial dihydropteroate synthase) with in vivo efficacy in infection models .
  • Purity checks : Use HPLC to rule out impurities (target ≥95% purity) .
  • Model-specific factors : Account for metabolic differences (e.g., cytochrome P450 activity in mammalian systems) .
  • Computational feedback : Cross-validate bioactivity with molecular dynamics simulations to identify binding inconsistencies .

Advanced: What computational strategies predict binding affinity with bacterial dihydropteroate synthase?

Answer:

  • Molecular docking : Use AutoDock Vina to model interactions between the sulfonamide group and the enzyme’s active site (PABA-binding pocket) .
  • Quantum mechanics/molecular mechanics (QM/MM) : Calculate electronic effects of substituents on binding energy .
  • MD simulations : Assess stability of enzyme-ligand complexes over 100-ns trajectories .

Advanced: How do pyrimidine ring substituents influence physicochemical properties and bioactivity?

Answer:

  • Systematic SAR studies :
    • Vary alkyl chain length (e.g., 3-methylbutyl vs. shorter chains) to modulate logP and solubility .
    • Introduce electron-withdrawing groups (e.g., halogens) to enhance enzyme inhibition .
  • DFT calculations : Correlate substituent electronic effects (Hammett σ values) with antibacterial activity .

Methodological: What experimental design optimizes the sulfonation step?

Answer:

  • Factorial design : Test sulfonating agents (e.g., SOCl₂ vs. H₂SO₄), stoichiometry, and reaction time .
  • Critical parameters :
    • Temperature: 60–80°C for optimal yield without decomposition.
    • Solvent: Polar aprotic solvents (e.g., acetonitrile) improve sulfonation efficiency .
  • Response surface methodology : Optimize for maximum yield and minimal byproducts .

Advanced: How to validate enzyme inhibition mechanisms via kinetic studies?

Answer:

  • Lineweaver-Burk plots : Determine inhibition type (competitive/non-competitive) by varying substrate (p-aminobenzoic acid) and inhibitor concentrations .
  • Ki determination : Use nonlinear regression to calculate inhibition constants.
  • Isothermal titration calorimetry (ITC) : Measure binding enthalpy and stoichiometry .

Basic: What stability-indicating parameters are critical for storage?

Answer:

  • Thermal stability : Use TGA/DSC to identify decomposition temperatures (e.g., >150°C) .
  • Photostability : Conduct ICH Q1B testing under UV/visible light .
  • Hygroscopicity : Store in desiccators with silica gel to prevent hydrolysis .

Advanced: How to improve aqueous solubility for in vivo studies?

Answer:

  • Salt formation : React with sodium or meglumine to increase polarity .
  • Nanoformulation : Use liposomal encapsulation or PEGylation .
  • Prodrug design : Introduce hydrolyzable esters at the hydroxy group .

Methodological: How can cross-disciplinary approaches enhance analog development?

Answer:

  • In silico screening : Generate virtual libraries of analogs with modified substituents .
  • Synthetic biology : Engineer microbial pathways (e.g., E. coli) for scalable production of intermediates .
  • High-throughput screening : Test 1000+ analogs against bacterial growth assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-hydroxy-N-(3-methylbutyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
Reactant of Route 2
Reactant of Route 2
2-hydroxy-N-(3-methylbutyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

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